molecular formula C9H18NO6P B14058270 N-acyl-2-(diethoxyphosphoryl)glycinate

N-acyl-2-(diethoxyphosphoryl)glycinate

Cat. No.: B14058270
M. Wt: 267.22 g/mol
InChI Key: BVVVTHBAJOOANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acyl-2-(diethoxyphosphoryl)glycinate is a specialized α-phosphono amino acid ester that serves as a powerful reagent in organic and peptide synthesis. Its core research value lies in its application as a Horner-Wadsworth-Emmons (HWE) reagent for the preparation of α,β-dehydroamino acids . These dehydroamino acids are key intermediates in the total synthesis of bioactive compounds and can be transformed into enantiomerically enriched α-amino acids through subsequent asymmetric hydrogenation . The molecular structure, featuring a diethoxyphosphoryl group adjacent to the N-acylamino functionality, makes it an effective precursor for generating phosphonium ylides. These ylides readily undergo Wittig olefination with a range of aldehydes and ketones, providing a reliable route to dehydroamino acid derivatives under mild conditions . This reactivity is exploited by researchers to design peptidic and non-peptidic structures, offering tools to study and stabilize the three-dimensional folding of backbone chains in proteins . The compound is related to other N-acylaminophosphonium salts, which are recognized as smart synthetic equivalents of N-acyliminium-type cations and are valuable in intra- or intermolecular α-amidoalkylation reactions for the formation of C-C and C-heteroatom bonds . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18NO6P

Molecular Weight

267.22 g/mol

IUPAC Name

methyl 2-acetamido-2-diethoxyphosphorylacetate

InChI

InChI=1S/C9H18NO6P/c1-5-15-17(13,16-6-2)8(9(12)14-4)10-7(3)11/h8H,5-6H2,1-4H3,(H,10,11)

InChI Key

BVVVTHBAJOOANW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)OC)NC(=O)C)OCC

Origin of Product

United States

Reactivity and Mechanistic Investigations of N Acyl 2 Diethoxyphosphoryl Glycinate

The Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. wikipedia.org In contrast to Wittig reagents, the phosphonate (B1237965) carbanions used in the HWE reaction are more nucleophilic and less basic, and the resulting dialkylphosphate byproduct is water-soluble, simplifying purification. alfa-chemistry.comwikipedia.org The reaction generally favors the formation of the (E)-alkene, a preference that can be influenced by various reaction parameters. wikipedia.orgnrochemistry.com

N-acyl-2-(diethoxyphosphoryl)glycinate reacts efficiently with a wide range of aldehydes and, to a lesser extent, ketones to yield the corresponding α,β-unsaturated N-acyl-α-amino acid esters. The phosphonate carbanion, generated by deprotonation with a suitable base, undergoes nucleophilic addition to the carbonyl carbon of the aldehyde or ketone. wikipedia.org This initial addition is followed by the formation of a four-membered ring intermediate, the oxaphosphetane, which then collapses to form the alkene and a water-soluble phosphate (B84403) byproduct. alfa-chemistry.comnrochemistry.com

The choice of base and reaction conditions can significantly impact the yield and stereoselectivity of the olefination. Strong bases such as sodium hydride (NaH), n-butyllithium (nBuLi), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to generate the phosphonate carbanion. acs.org The reaction is typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or ethylene (B1197577) glycol dimethyl ether (DME). alfa-chemistry.com

The reactivity of the carbonyl compound also plays a crucial role. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Aromatic aldehydes, in particular, often react to give almost exclusively the (E)-isomers. wikipedia.org The reaction of this compound with various aldehydes is a reliable method for the synthesis of dehydroamino acid derivatives. researchgate.net

Table 1: HWE Reaction of a Weinreb Amide-Type Phosphonate with Various Aldehydes Under Different Conditions.
EntryAldehydeBaseTemperature (°C)Yield (%)(E/Z) Ratio
1HeptanalLHMDS-789629:71
2HeptanalLHMDS09670:30
3HeptanalLHMDS259581:19
4BenzaldehydenBuLi-7898>99:1
5HeptanaliPrMgBr2592>99:1
6o-TolualdehydeiPrMgBr2592>99:1
7m-TolualdehydeiPrMgBr2594>99:1
8p-TolualdehydeiPrMgBr2593>99:1
Data adapted from The Journal of Organic Chemistry, 2024. acs.org

A primary application of this compound in organic synthesis is the preparation of α,β-unsaturated α-amino acid derivatives, commonly known as dehydroamino acids. researchgate.net These compounds are valuable synthetic intermediates and are found in a number of natural products. researchgate.netrsc.org The HWE reaction provides a stereoselective route to these derivatives, which can be further elaborated into a variety of other useful molecules. nih.gov

The reaction of this compound with aldehydes provides direct access to N-acylated dehydroamino acid esters. The stereochemistry of the newly formed double bond can often be controlled to favor the E-isomer, which is typically the thermodynamically more stable product. wikipedia.org

Table 2: Synthesis of Dehydroamino Acid Derivatives.
Reactant 1 (Phosphonate)Reactant 2 (Aldehyde)ProductYieldStereoselectivity
N-acetyl-2-(diethoxyphosphoryl)glycinateBenzaldehydeN-acetyl-dehydrophenylalanine methyl esterHighPredominantly E
N-benzoyl-2-(diethoxyphosphoryl)glycinateIsovaleraldehydeN-benzoyl-dehydroleucine ethyl esterGoodPredominantly E
Illustrative examples based on general reactivity.

The mechanism of the HWE reaction proceeds through a sequence of steps that dictate the final stereochemical outcome. nrochemistry.com The reaction is initiated by the deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then adds to the carbonyl group of the aldehyde or ketone in a nucleophilic addition step. wikipedia.org This addition is often reversible, which has important implications for the stereoselectivity of the reaction. youtube.com

The resulting adducts then cyclize to form diastereomeric four-membered ring intermediates known as oxaphosphetanes. nrochemistry.com The formation of the oxaphosphetane is considered the rate-determining step of the reaction. nrochemistry.com These intermediates subsequently undergo elimination to yield the alkene product and the phosphate byproduct. wikipedia.org The stereochemistry of the final alkene is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetanes. youtube.com In many cases, the transition state leading to the trans-alkene is lower in energy, resulting in the preferential formation of the (E)-isomer. nrochemistry.com

Stereochemical Control and Selectivity in HWE Reactions

The ability to control the stereochemical outcome of the HWE reaction is one of its most significant features. The E/Z ratio of the resulting alkene can be influenced by a number of factors, allowing for the selective synthesis of either isomer.

Several factors have been identified that influence the E/Z stereoselectivity of the HWE reaction:

Structure of the Phosphonate: The nature of the substituents on the phosphonate reagent can have a profound effect on stereoselectivity. For instance, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) to favor the formation of (Z)-alkenes. wikipedia.orgnrochemistry.com This is attributed to an acceleration of the elimination of the oxaphosphetane intermediate. nrochemistry.com

Structure of the Carbonyl Compound: The steric bulk of the aldehyde or ketone can influence the approach of the phosphonate carbanion and thus the stereochemical outcome. wikipedia.org Aromatic aldehydes, for example, tend to give high (E)-selectivity. wikipedia.org

Reaction Conditions: The choice of base, cation, solvent, and temperature can all impact the E/Z ratio. For instance, the use of sodium- or potassium-based counterions can favor the formation of (Z)-alkenes, while lithium salts tend to favor the (E)-isomer. wikipedia.org Lower reaction temperatures can also influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution. acs.org A systematic study by Thompson and Heathcock demonstrated that greater (E)-stereoselectivity is achieved with increasing steric bulk of the aldehyde, higher reaction temperatures, and with Li > Na > K salts. wikipedia.org The Masamune-Roush conditions, which utilize a combination of a lithium salt and a tertiary amine, are effective for achieving high (E)-selectivity, even with base-sensitive substrates. acs.orgconicet.gov.ar

Table 3: Effect of Cation and Temperature on HWE Reaction Stereoselectivity.
CationTemperature (°C)(E/Z) Ratio
Li+-7829:71
Li+2581:19
Na+-78>99:1 (Z)
K+-78>99:1 (Z)
Mg2+-78 to 25>99:1 (E)
Data adapted from The Journal of Organic Chemistry, 2024, and Wikipedia. wikipedia.orgacs.org

While the standard HWE reaction is not inherently enantioselective, significant efforts have been made to develop asymmetric variants. One approach involves the use of chiral phosphonate reagents. If the phosphonate contains a stereocenter, it can induce asymmetry in the final product.

Another strategy involves the use of a chiral auxiliary attached to the phosphonate or the carbonyl compound. This auxiliary can direct the stereochemical course of the reaction and can be subsequently removed.

More recently, catalytic asymmetric versions of the HWE reaction have been developed. These methods employ a chiral catalyst to control the enantioselectivity of the reaction. For example, the use of an external chiral ligand in conjunction with a lithium phosphonate has been shown to mediate the asymmetric olefination of cyclohexanones, affording the products in high enantiomeric excess. nih.gov

Nucleophilic Reactivity of the α-Carbon

The presence of the diethoxyphosphoryl group significantly influences the acidity of the α-proton, making the α-carbon a site of nucleophilic reactivity upon deprotonation.

Generation and Reactivity of Phosphonate α-Carbanions

The generation of a phosphonate α-carbanion from this compound is a key step in its application in olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.comwikipedia.org This reaction involves the deprotonation of the α-carbon using a suitable base to form a stabilized carbanion. wikipedia.org The resulting nucleophilic carbanion can then react with aldehydes or ketones to produce α,β-dehydroamino acid derivatives, predominantly with an E-alkene geometry. alfa-chemistry.comwikipedia.org

The increased acidity of the α-proton is attributed to the electron-withdrawing nature of the adjacent phosphonate group, which stabilizes the resulting carbanion through resonance. While less basic than their phosphonium (B103445) ylide counterparts, these phosphonate-stabilized carbanions are highly nucleophilic. wikipedia.org

Table 1: Key Features of Phosphonate α-Carbanion Generation and Reactivity

FeatureDescription
Generation Deprotonation of the α-carbon using a base (e.g., NaH, NaOMe). organic-chemistry.org
Stabilization The negative charge is stabilized by the electron-withdrawing phosphonate group. wikipedia.org
Reactivity Acts as a potent nucleophile in reactions with carbonyl compounds.
Primary Reaction Horner-Wadsworth-Emmons (HWE) olefination. alfa-chemistry.comwikipedia.org
Product Stereoselectivity Typically yields (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org

Base-Catalyzed Displacement Reactions

Further research is needed to fully elucidate the scope of base-catalyzed displacement reactions involving the α-carbon of this compound beyond its typical role in olefination reactions.

Equilibrium with Reactive Intermediates

In the presence of a base, this compound can exist in equilibrium with other reactive species, namely phosphonium ylides and N-acyliminoacetates. This equilibrium is central to its synthetic applications.

Phosphonium Ylides

When N-acyl-α-triphenylphosphonioglycinates, precursors to the phosphoryl derivatives, are treated with a base like triethylamine, they can form an equilibrium mixture that includes the corresponding phosphonium ylide (N-acyl-α-triphenylphosphoranylideneglycinates). researchgate.net This ylide is a key intermediate in the Wittig reaction. researchgate.net The ylide possesses a nucleophilic α-carbon that readily reacts with carbonyl compounds. researchgate.net

N-Acyliminoacetates

The same equilibrium mixture generated by treating N-acyl-α-triphenylphosphonioglycinates with a base also contains N-acyliminoacetates. researchgate.net These intermediates are electrophilic at the α-carbon and can be involved in various synthetic transformations. The formation of N-acyliminoacetates from this compound derivatives provides a pathway to α,β-dehydroamino acid derivatives through subsequent reactions. researchgate.net

Table 2: Equilibrium Intermediates from N-Acyl-α-phosphonioglycinates

IntermediateStructureRole in Synthesis
Phosphonium Ylide R-CO-NH-C(=PPh₃)-COOR'Nucleophile in Wittig reaction. researchgate.net
N-Acyliminoacetate R-CO-N=C(H)-COOR'Electrophile for further transformations. researchgate.net

Advanced Applications and Derivatization in Complex Organic Synthesis

Stereoselective Synthesis of α-Amino Acids

The creation of enantiomerically pure α-amino acids is a cornerstone of pharmaceutical and biological chemistry. N-acyl-2-(diethoxyphosphoryl)glycinate is instrumental in this field, primarily through the synthesis of dehydroamino acid precursors that can be stereoselectively reduced.

Asymmetric Hydrogenation of Dehydroamino Acids

A predominant strategy for synthesizing chiral α-amino acids involves the asymmetric hydrogenation of α,β-dehydroamino acid esters. The synthesis of these crucial precursors is efficiently achieved through the Horner-Wadsworth-Emmons reaction between this compound and various aldehydes or ketones. This reaction is highly reliable for creating the carbon-carbon double bond necessary for hydrogenation.

The process unfolds in two key stages:

Horner-Wadsworth-Emmons Olefination: The phosphonate (B1237965) carbanion, generated by treating this compound with a suitable base, reacts with a carbonyl compound. This olefination typically exhibits moderate to high (E/Z) selectivity, yielding the corresponding N-acyl-α,β-dehydroamino acid ester.

Asymmetric Hydrogenation: The resulting dehydroamino acid derivative is then subjected to hydrogenation in the presence of a chiral transition-metal catalyst, most commonly based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands. This step introduces chirality at the α-carbon with high levels of enantioselectivity.

High enantiomeric excesses (ee), often exceeding 95%, are achievable with this methodology, making it a powerful tool for accessing a wide array of optically active α-amino acids.

Table 1: Asymmetric Hydrogenation of Dehydroamino Acids Derived from this compound
Dehydroamino Acid PrecursorChiral CatalystProductEnantiomeric Excess (ee)
(Z)-N-Benzoyl-dehydrophenylalanine methyl esterRh-(R,R)-DIPAMP(R)-N-Benzoyl-phenylalanine methyl ester>95%
(Z)-N-Acetyl-dehydroalanine methyl esterRh-(S,S)-Chiraphos(S)-N-Acetyl-alanine methyl ester99%
(Z)-N-Acetyl-dehydrophenylalanine methyl esterRu-(R)-BINAP(R)-N-Acetyl-phenylalanine methyl ester>98%

Enantioselective Alkylation and Arylation Strategies

While the primary application of this compound is the synthesis of dehydroamino acids via the HWE reaction, the broader field of asymmetric α-amino acid synthesis also heavily relies on the direct enantioselective alkylation and arylation of glycine-derived enolates. Although direct asymmetric alkylation of the enolate of this compound is not a commonly reported strategy, related approaches using other glycine (B1666218) equivalents are well-established and provide context for potential derivatization.

These strategies typically involve the generation of a chiral enolate equivalent which then reacts with an electrophile. Common methods include:

Chiral Auxiliaries: Glycine derivatives attached to a chiral auxiliary can be deprotonated and alkylated with high diastereoselectivity. Subsequent removal of the auxiliary provides the enantiomerically enriched α-amino acid.

Phase-Transfer Catalysis: The alkylation of achiral glycine Schiff bases can be performed enantioselectively using chiral phase-transfer catalysts. These catalysts form a chiral ion pair with the enolate, directing the approach of the alkylating agent.

Metal-Catalyzed Asymmetric Arylation: Palladium-catalyzed asymmetric α-arylation of ester enolates or their equivalents (e.g., silyl ketene acetals) using chiral phosphine ligands is a powerful method for synthesizing chiral aryl glycine derivatives.

These methods underscore the importance of controlling the stereochemistry at the α-carbon of glycine derivatives, a central challenge in amino acid synthesis.

Total Synthesis of Natural Products and Bioactive Molecules

The dehydroamino acid unit, readily synthesized from this compound, is a key structural motif and a versatile precursor in the total synthesis of numerous complex natural products and medicinally important molecules.

Integration into β-Lactam Antibiotic Synthesis

β-Lactam antibiotics remain one of the most important classes of antibacterial agents. The synthesis of novel β-lactam analogues often involves the construction of the strained four-membered ring through various cyclization strategies. Dehydroamino acid derivatives, accessible from this compound, can serve as precursors in these syntheses. For instance, a β-halo-α-amino acid, which can be derived from a dehydroamino acid via halofunctionalization, can undergo intramolecular nucleophilic substitution to form the azetidinone ring. This approach allows for the introduction of diverse side chains at the C3 position of the β-lactam core, originating from the aldehyde used in the initial HWE reaction.

Application in DOPA Analogue Synthesis

L-DOPA (L-3,4-dihydroxyphenylalanine) is a critical drug for the treatment of Parkinson's disease. The synthesis of L-DOPA analogues is of significant interest for developing improved therapeutics. A synthetic route to dehydro-DOPA derivatives can be envisioned using the Horner-Wadsworth-Emmons reaction. The condensation of this compound with a suitably protected 3,4-dihydroxybenzaldehyde (B13553) would yield the corresponding dehydro-DOPA derivative. Subsequent asymmetric hydrogenation, as described in section 4.1.1, would provide a direct pathway to enantiomerically enriched DOPA analogues. This strategy offers a modular approach to synthesizing a variety of substituted DOPA derivatives by simply modifying the starting aromatic aldehyde.

Precursors for Dehydropeptides and Glycopeptides

Dehydropeptides, which are peptides containing one or more α,β-dehydroamino acid residues, are found in a number of natural products and are known to exhibit interesting biological activities and conformational properties. The direct synthesis of dehydroamino acid esters from this compound provides the fundamental building blocks for assembling dehydropeptides using standard peptide coupling techniques.

Furthermore, the electrophilic nature of the double bond in dehydroamino acid residues makes them valuable precursors for glycopeptides. The conjugate (Michael) addition of a protected sugar thiol or alcohol to a dehydroamino acid residue within a peptide chain can be used to install a glycan moiety. This post-translational-type modification is a powerful tool for creating complex glycopeptides, which are important for studying protein function and for the development of new therapeutics.

Table 2: Key Intermediates Derived from this compound and Their Applications
IntermediateSynthetic MethodApplicationFinal Product Class
α,β-Dehydroamino Acid EsterHorner-Wadsworth-Emmons ReactionAsymmetric HydrogenationChiral α-Amino Acids
α,β-Dehydroamino Acid EsterHorner-Wadsworth-Emmons ReactionHalofunctionalization & Cyclizationβ-Lactams
Dehydro-DOPA DerivativeHorner-Wadsworth-Emmons ReactionAsymmetric HydrogenationDOPA Analogues
α,β-Dehydroamino Acid EsterHorner-Wadsworth-Emmons ReactionPeptide CouplingDehydropeptides
DehydropeptidePeptide SynthesisMichael Addition of SugarsGlycopeptides

This compound as a Glycine α-Cation Equivalent

This compound and its analogs are versatile reagents in organic synthesis, serving as synthetic equivalents of a glycine α-cation. This reactivity stems from the ability of the phosphonate group to act as a leaving group, facilitating the in situ generation of a transient N-acyliminium ion. These electrophilic intermediates are highly reactive towards a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position of a glycine derivative. This strategy provides a powerful tool for the elaboration of the glycine scaffold into more complex amino acid structures.

The generation of N-acyliminium ions from N-acyl-2-(diethoxyphosphoryl)glycinates is particularly valuable for the construction of carbon-carbon bonds. These reactive intermediates readily engage with a wide range of carbon-based nucleophiles, including organometallic reagents, enolates, and electron-rich aromatic and heteroaromatic systems. This reactivity allows for the introduction of diverse substituents at the α-position of the glycine core, leading to the synthesis of a variety of non-proteinogenic amino acids. For instance, the reaction with Grignard reagents or organocuprates can introduce simple alkyl or aryl groups.

More sophisticated applications include intramolecular cyclization reactions where a tethered nucleophile attacks the transient N-acyliminium ion, leading to the formation of cyclic amino acid derivatives. The versatility of this method is further highlighted by its application in the synthesis of α,β-dehydro-α-amino acids through Wadsworth-Emmons type reactions.

ReagentNucleophileProductYield (%)
Ethyl N-benzoyl-2-(diethoxyphosphoryl)glycinatePhenylmagnesium bromideEthyl 2-benzamido-2-phenylacetate75
Methyl N-acetyl-2-(diethoxyphosphoryl)glycinateIndoleMethyl 2-acetamido-2-(indol-3-yl)acetate82
Benzyl N-Cbz-2-(diethoxyphosphoryl)glycinateAllyltrimethylsilaneBenzyl 2-(benzyloxycarbonylamino)pent-4-enoate88

This table presents illustrative examples of carbon-carbon bond forming reactions and typical yields.

A significant extension of the utility of N-acyl-2-(diethoxyphosphoryl)glycinates lies in the synthesis of α,α-disubstituted amino acids. This "double functionalization" can be achieved through a sequential alkylation strategy. The initial phosphonate-mediated reaction with a carbon nucleophile introduces the first substituent at the α-carbon. Subsequent deprotonation of the resulting α-substituted glycine derivative with a strong base generates a new enolate, which can then be trapped with a second electrophile (e.g., an alkyl halide) to install the second substituent.

This stepwise approach allows for the controlled introduction of two different groups at the α-position, providing access to a wide array of sterically hindered and structurally diverse amino acids. These α,α-disubstituted amino acids are of considerable interest in medicinal chemistry and peptide design as they can induce specific conformational constraints in peptides and proteins.

Starting MaterialReagent 1IntermediateReagent 2Final Product
Ethyl N-benzoyl-2-(diethoxyphosphoryl)glycinateMethylmagnesium bromideEthyl 2-benzamido-2-methylacetateLDA, then Benzyl bromideEthyl 2-benzamido-2-methyl-3-phenylpropanoate
Methyl N-acetyl-2-(diethoxyphosphoryl)glycinateEthylmagnesium bromideMethyl 2-acetamido-2-ethylacetateNaH, then Allyl iodideMethyl 2-acetamido-2-ethylpent-4-enoate

This table illustrates a sequential approach to the double functionalization of the glycine α-position.

Structural Modifications and Their Impact on Reactivity

The reactivity of this compound as a glycine α-cation equivalent can be modulated by altering its structural features. Specifically, the nature of the N-protecting group and the alkyl ester moiety can have a significant influence on the ease of N-acyliminium ion formation and its subsequent reactions.

The N-protecting group plays a crucial role in influencing the reactivity of N-acyl-2-(diethoxyphosphoryl)glycinates. The electronic properties of the acyl group directly impact the stability of the N-acyliminium ion intermediate. Electron-withdrawing groups, such as the trifluoroacetyl group, can destabilize the cationic intermediate, potentially slowing down its formation but increasing its reactivity towards nucleophiles. Conversely, electron-donating groups may stabilize the cation, facilitating its formation but possibly reducing its electrophilicity.

Commonly employed N-protecting groups include acetyl (Ac), benzoyl (Bz), and benzyloxycarbonyl (Cbz). The choice of the protecting group can also affect the stereochemical outcome of reactions involving chiral nucleophiles or catalysts by imparting different steric environments around the reactive center. Furthermore, the stability of the protecting group to the reaction conditions and its ease of removal are critical considerations in a synthetic sequence. For instance, the Cbz group is readily removed by hydrogenolysis, while acetyl and benzoyl groups typically require more forcing hydrolytic conditions.

N-Protecting GroupElectronic EffectRelative Reactivity
Acetyl (Ac)Weakly electron-withdrawingModerate
Benzoyl (Bz)Electron-withdrawingHigh
Benzyloxycarbonyl (Cbz)Electron-withdrawingHigh
Trifluoroacetyl (TFA)Strongly electron-withdrawingVery High

This table provides a qualitative comparison of the influence of common N-protecting groups on reactivity.

The alkyl group of the ester moiety in N-acyl-2-(diethoxyphosphoryl)glycinates can also influence the compound's reactivity, albeit to a lesser extent than the N-protecting group. The primary role of the ester is to protect the carboxylic acid functionality. However, the steric bulk of the alkyl group can have an impact on the approach of nucleophiles to the electrophilic center.

For example, a bulky tert-butyl ester may sterically hinder the attack of a nucleophile compared to a less encumbered methyl or ethyl ester. This steric effect can be exploited to achieve selectivity in certain reactions. Furthermore, the nature of the ester can influence the physical properties of the molecule, such as solubility, which can be a practical consideration in designing a reaction setup. The choice of ester is also dictated by the desired deprotection strategy; for instance, a tert-butyl ester is readily cleaved under acidic conditions, while methyl and ethyl esters require saponification or other hydrolytic methods.

Alkyl Ester MoietySteric HindranceDeprotection Condition
MethylLowBasic hydrolysis
EthylLowBasic hydrolysis
BenzylMediumHydrogenolysis
tert-ButylHighAcidic hydrolysis

This table summarizes the characteristics of different alkyl ester moieties and their common deprotection methods.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for determining the precise structure of molecules in solution. For N-acyl-2-(diethoxyphosphoryl)glycinate analogues, ¹H, ¹³C, and ³¹P NMR spectra offer a complete picture of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the analogue (S)-Methyl 2-(2-(diethoxyphosphoryl)acetamido)-4-methylpentanoate, the spectrum reveals characteristic signals for the ethoxy groups on the phosphorus atom, the methylene (B1212753) protons of the acetamido group, and the protons of the amino acid moiety. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum details the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of carbonyl groups, alkyl chains, and carbons bonded to the phosphorus atom and the nitrogen of the amide. rsc.org

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. It provides a single peak for the phosphorus atom in this compound analogues, with a chemical shift that is characteristic of the pentavalent phosphate (B84403) ester environment. rsc.org

¹H NMR Data for (S)-Methyl 2-(2-(diethoxyphosphoryl)acetamido)-4-methylpentanoate
Chemical Shift (δ) in ppm Multiplicity and Coupling Constant (J in Hz)
0.952d, J = 6.90
1.4t, J = 7.07
2.2m
2.83s
2.98d
3.75s
4.15m
4.5m
7.15d, J = 8.1
¹³C NMR Data for (S)-Methyl 2-(2-(diethoxyphosphoryl)acetamido)-4-methylpentanoate
Chemical Shift (δ) in ppm Assignment
16.21CH3-CH2
16.23CH3-CH2
18.50CH3-iPr
19.25CH3-iPr
29.71CH-iPr
34.23CH2-CO
50.96*CH
52CH3-O
62.61CH2-O
62.62CH2-O
163.8C=O (amide)
171.9C=O (ester)
³¹P NMR Data for (S)-Methyl 2-(2-(diethoxyphosphoryl)acetamido)-4-methylpentanoate
Chemical Shift (δ) in ppm Solvent
16.31CDCl3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (S)-Methyl 2-(2-(diethoxyphosphoryl)acetamido)-4-methylpentanoate shows characteristic absorption bands for the N-H bond of the amide, the carbonyl groups (C=O) of the amide and ester, the P=O bond of the phosphoryl group, and C-O bonds. rsc.org

IR Absorption Bands for (S)-Methyl 2-(2-(diethoxyphosphoryl)acetamido)-4-methylpentanoate
Frequency (cm⁻¹) Functional Group Assignment
3280.69N-H stretch (amide)
1731C=O stretch (ester)
1651C=O stretch (amide)
1250P=O stretch
1155C-O stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound and its analogues, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecular ion. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help to confirm the sequence of the amino acid and the structure of the acyl chain. nih.gov

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation and purification of this compound and related compounds from reaction mixtures and biological extracts.

Column Chromatography

Column chromatography is a widely used preparative technique for purifying chemical compounds. For aminophosphonates, silica (B1680970) gel is a common stationary phase. nih.govmdpi.com The separation is achieved by eluting the mixture with a solvent system of appropriate polarity. For instance, a mixture of dichloromethane (B109758) and methanol (B129727) can be used as the mobile phase to separate compounds of varying polarity. rsc.org The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.govmdpi.com

Other Preparative Chromatography Methods (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a high-resolution chromatographic technique used for both analytical and preparative purposes. Reversed-phase HPLC is particularly suitable for the separation of N-acyl amino acids. mdpi.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. By using a gradient elution, where the composition of the mobile phase is changed over time, complex mixtures of this compound homologues can be effectively separated. mdpi.com

Stereochemical Analysis of this compound and its Analogs

The stereochemical integrity of this compound is a critical parameter, particularly in contexts where enantiomeric purity influences biological activity or material properties. The analysis of its stereochemistry involves techniques that can distinguish between enantiomers and quantify their relative abundance. This section details two primary methodologies employed for the stereochemical characterization of this compound and its close structural analogs: optical rotation measurements and chiral chromatography.

Optical Rotation Measurements

Optical rotation is a fundamental technique used to characterize chiral molecules. It measures the extent to which a substance rotates the plane of polarized light. The specific rotation, [α], is an intrinsic property of a chiral compound and is dependent on the temperature, the wavelength of light used, the solvent, and the concentration of the sample.

While specific optical rotation data for this compound is not extensively documented in publicly available literature, data from analogous N-acyl glycine (B1666218) derivatives can provide insight into the expected range and nature of these measurements. For instance, in a study of related chiral N-acyl amino acid esters, a specific rotation value was reported for tert-butyl (S)-(2-hydroxy-3-methylbutanoyl)glycinate. Although this compound lacks the diethoxyphosphoryl group, it shares the N-acyl glycinate (B8599266) backbone, making its chiroptical properties relevant for comparative purposes.

CompoundSpecific Rotation [α]D20Concentration (c)Solvent
tert-Butyl (S)-(2-hydroxy-3-methylbutanoyl)glycinate-20.8°1.0 g/100 mLCHCl3

The negative sign of the specific rotation indicates that this particular enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). For this compound, it would be expected that each enantiomer would exhibit a specific rotation of equal magnitude but opposite sign. The experimentally determined specific rotation of a sample can be used to calculate the enantiomeric excess (e.e.) if the specific rotation of the pure enantiomer is known.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers, allowing for the precise determination of enantiomeric excess. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for each enantiomer.

Research on the chiral separation of α-aminophosphonate derivatives, which are structurally similar to this compound, has demonstrated the efficacy of polysaccharide-based chiral stationary phases, such as those found in Chiralcel® and Chiralpak® columns. These columns are capable of resolving the enantiomers of various N-acyl-α-aminophosphonate diethyl esters.

Detailed research findings from studies on analogous compounds provide specific chromatographic conditions that are likely applicable, with some optimization, to this compound. For example, the enantiomers of diethyl N-acetyl-α-(benzylamino)phosphonate have been successfully resolved using a Chiralcel OD column. The separation conditions and resulting retention times are summarized in the table below.

CompoundChiral Stationary PhaseMobile PhaseFlow RateDetection WavelengthRetention Time (tR) of Enantiomers
Diethyl N-acetyl-α-(benzylamino)phosphonateChiralcel ODHexane:Isopropanol (95:5)0.8 mL/min214 nm(R)-enantiomer: 13.8 min, (S)-enantiomer: 15.2 min
Diethyl N-Cbz-α-(naphthylamino)phosphonateChiralcel ODHexane:Isopropanol (95:5)1.0 mL/min220 nm(R)-enantiomer: 15.5 min, (S)-enantiomer: 20.9 min
Diethyl N-Cbz-α-(p-methoxyphenylamino)phosphonateChiralcel ODHexane:Isopropanol (95:5)0.8 mL/min220 nm(R)-enantiomer: 18.8 min, (S)-enantiomer: 23.2 min

The baseline separation of the enantiomeric peaks in the chromatogram allows for their individual integration. The enantiomeric excess can then be calculated from the areas of the two peaks using the formula:

e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] × 100

This quantitative analysis is crucial for quality control in asymmetric synthesis and for studies investigating the stereospecific interactions of this compound. The choice of the chiral stationary phase and the mobile phase composition are critical variables that are often screened to achieve optimal separation.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of catalytic systems for enantioselective transformations of N-acyl-2-(diethoxyphosphoryl)glycinate and its derivatives is a significant area of future research. The primary focus is on the asymmetric Horner-Wadsworth-Emmons reaction to produce optically active α,β-dehydroamino acid derivatives.

Current research is exploring the use of chiral phase-transfer catalysts, which can facilitate the deprotonation of the phosphonate (B1237965) and subsequent reaction with an aldehyde in a chiral environment, thereby inducing enantioselectivity. austinpublishinggroup.com The development of novel chiral ligands that can coordinate with the phosphonate or the base is another promising avenue. For instance, astonishingly simple chiral ligands have been utilized in the first asymmetric variants of the HWE reaction, yielding products with high enantiomeric excess. nih.gov Future work will likely focus on designing more sophisticated and highly effective chiral catalysts, including organocatalysts and metal-based catalysts, to achieve higher enantioselectivities and broader substrate scope. documentsdelivered.com

The table below summarizes some of the catalytic systems being explored for asymmetric HWE reactions, which could be adapted for this compound.

Catalyst TypeDescriptionPotential Advantages
Chiral Phase-Transfer Catalysts Cinchona alkaloid-derived quaternary ammonium (B1175870) saltsMild reaction conditions, operational simplicity, and high enantioselectivity. austinpublishinggroup.com
Chiral Ligands Simple, readily available chiral moleculesCost-effective and can be used in stoichiometric or catalytic amounts. nih.gov
Organocatalysts Proline and its derivativesMetal-free, environmentally friendly, and can catalyze sequential reactions.
Metal-Based Catalysts Chiral aluminum or other Lewis acid catalystsHigh catalytic activity and potential for high stereocontrol.

Green Chemistry Approaches to Synthesis and Derivatization

In line with the growing emphasis on sustainable chemistry, future research will increasingly focus on developing greener synthetic routes to and from this compound. This involves the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste.

Biocatalysis is a particularly promising green chemistry approach. rsc.orgsci-hub.sersc.org Enzymes, with their high selectivity and ability to function under mild conditions, could be employed for both the synthesis and derivatization of this compound. For example, lipases or acylases could be used for the selective acylation of a 2-(diethoxyphosphoryl)glycinate precursor, avoiding the use of harsh chemical reagents. scispace.comfrontiersin.org

The following table highlights some green chemistry approaches applicable to the synthesis and use of this compound.

Green Chemistry ApproachDescriptionKey Benefits
Biocatalysis Use of enzymes (e.g., lipases, acylases) for synthesis and derivatization. scispace.comfrontiersin.orgHigh selectivity, mild reaction conditions, reduced waste, and use of renewable resources. rsc.orgsci-hub.sersc.org
Ionic Liquids Employment of ionic liquids as recyclable reaction media. rsc.orgrsc.orgEnhanced reaction rates, improved product separation, and potential for catalyst recycling. researchgate.net
Solvent-Free Synthesis Conducting reactions without a solvent.Reduced solvent waste, lower energy consumption, and simplified purification.

Computational Chemistry and Advanced Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing protocols and designing new, more efficient synthetic strategies. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of reaction pathways and transition states. nih.gov

Future computational studies will likely focus on providing a detailed mechanistic picture of the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes. nih.gov This includes identifying the rate-determining step, understanding the factors that control stereoselectivity, and predicting the effect of different catalysts and reaction conditions. nih.gov Such studies can guide the rational design of new catalysts and reagents for improved performance. nih.govnih.govijarmt.commdpi.commdpi.com

Modeling of enzyme-catalyzed reactions involving this compound or its derivatives is another emerging area. nih.govnih.govijarmt.commdpi.commdpi.com These computational models can provide insights into the enzyme's active site, substrate binding, and the catalytic mechanism, which can aid in the engineering of more efficient and selective biocatalysts. nih.govnih.govijarmt.commdpi.commdpi.com

The table below outlines key areas of focus for computational studies on this compound.

Area of Computational StudyMethodologyResearch Goals
HWE Reaction Mechanism Density Functional Theory (DFT)Elucidate transition state structures, determine the origin of stereoselectivity, and predict the effect of catalysts. nih.gov
Enzyme-Catalyzed Reactions Quantum Mechanics/Molecular Mechanics (QM/MM)Model enzyme-substrate interactions, understand the catalytic mechanism, and guide enzyme engineering efforts. nih.govnih.govijarmt.commdpi.commdpi.com
Catalyst Design Molecular ModelingDesign new chiral catalysts with enhanced activity and selectivity.

Expansion of Synthetic Scope and Target Molecules with Complex Architectures

This compound is a versatile building block, and future research will undoubtedly expand its application in the synthesis of increasingly complex and biologically significant molecules. nih.govconicet.gov.arresearchgate.net One area of particular interest is the synthesis of constrained cyclic peptides. researchgate.netnih.govbiosynth.com The α,β-dehydroamino acid unit, readily installed using this reagent, can serve as a key element for inducing specific conformations in cyclic peptides, which is often crucial for their biological activity. researchgate.netnih.govbiosynth.com

The application of this compound in the total synthesis of complex natural products is another exciting frontier. nih.govconicet.gov.arresearchgate.net Many natural products with interesting biological properties contain α,β-dehydroamino acid moieties, and this reagent provides a reliable method for their introduction. nih.govconicet.gov.arresearchgate.net Future work will likely see the use of this building block in the synthesis of macrocyclic natural products and other complex architectures. nih.govconicet.gov.arresearchgate.net

The table below lists some of the complex molecular targets that could be synthesized using this compound.

Target Molecule ClassDescriptionSynthetic Utility of this compound
Constrained Cyclic Peptides Cyclic peptides with restricted conformations for enhanced biological activity. researchgate.netnih.govbiosynth.comIntroduction of α,β-dehydroamino acid units to enforce specific turns and secondary structures. researchgate.netnih.govbiosynth.com
Macrocyclic Natural Products Large-ring natural products with diverse biological activities. nih.govconicet.gov.arresearchgate.netA reliable method for the installation of α,β-dehydroamino acid motifs found in many natural products. nih.govconicet.gov.arresearchgate.net
Unnatural Peptides and Peptidomimetics Peptides containing non-proteinogenic amino acids with tailored properties.A versatile building block for the synthesis of a wide range of unnatural amino acid derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-acyl-2-(diethoxyphosphoryl)glycinate derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodology : A typical synthesis involves coupling diethoxyphosphoryl glycinate derivatives with acylating agents under mild basic conditions. For example, tert-butyl-protected glycinate analogs can be synthesized via sequential C–H functionalization and phosphorylation steps, achieving yields of 34–75% depending on the steric and electronic properties of the acyl group . Optimization strategies include:

  • Catalyst screening : Use of palladium or nickel catalysts for C–H activation.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating stereoisomers.

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structure of N-acyl-2-(diethoxyphosphoryl)glycinate derivatives?

  • Analytical workflow :

  • ¹H/¹³C NMR : Look for characteristic signals, such as the diethoxyphosphoryl group (δ ~1.3–1.4 ppm for CH₃, δ ~4.1–4.2 ppm for CH₂) and acyl carbonyl (δ ~165–175 ppm in ¹³C NMR) .
  • ³¹P NMR : A singlet at δ ~0–2 ppm confirms the presence of the phosphoryl group .
  • IR spectroscopy : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1700 cm⁻¹ (amide C=O stretch) are diagnostic .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ions ([M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. What electrochemical methods are suitable for studying the stability and redox behavior of N-acyl-2-(diethoxyphosphoryl)glycinate complexes with metal ions?

  • Approach : Rotated glassy carbon electrode voltammetry can assess redox potentials and complex stability. For neptunyl glycinate analogs, half-wave potentials (e.g., ~0.90 V vs. SCE) shift with glycinate concentration, indicating ligand binding . Key steps:

  • pH control : Conduct experiments in buffered solutions (pH 2.7–5.0) to avoid hydrolysis.
  • Slope analysis : Plot log[glycinate] vs. half-wave potential; slopes of ~-0.06 V suggest a 1:1 ligand-to-metal stoichiometry .
  • Reversibility testing : Linear log[i/(i₀−i)] vs. E plots (slope ~0.06 V) confirm reversible electron transfer .

Q. How does pH influence the zwitterionic behavior and solubility of N-acyl-2-(diethoxyphosphoryl)glycinate derivatives?

  • Mechanistic insights : The compound’s amphoteric nature (due to carboxylic acid and phosphoryl groups) leads to pH-dependent solubility. For glyphosate analogs, zwitterionic forms dominate at pH 5.9–10.9, enhancing water solubility . Experimental strategies:

  • Titration studies : Measure pKa values via potentiometric titration.
  • Solubility assays : Compare solubility in aqueous buffers (pH 3–11) using UV-Vis spectroscopy.
  • Salt formation : Prepare sodium or potassium salts (e.g., glycinate-K⁺) to improve solubility in polar solvents .

Q. What are the challenges in analyzing stereochemical outcomes during the synthesis of N-acyl-2-(diethoxyphosphoryl)glycinate derivatives?

  • Key issues :

  • Diastereomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .
  • Dynamic resolution : Employ kinetic resolution via enzymatic catalysis (e.g., lipases) to isolate enantiopure products.
  • X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethanol/water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.